[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol is a chemical compound classified under the triazole derivatives, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound features a bromophenyl group, a methyl group, and a hydroxymethyl group attached to the triazole ring, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The compound's molecular formula is with a molecular weight of approximately 268.13 g/mol .
The synthesis of [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol typically involves several key steps:
The reaction conditions are critical for successful synthesis:
The molecular structure of [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol can be represented as follows:
PPNZAWAFDDXWHR-UHFFFAOYSA-N
C1=CC=C(C(=C1)CC2=NC(=NN2)CO)Br
The triazole ring is central to the compound's reactivity, while the bromophenyl group enhances its electronic properties, potentially influencing interactions with biological targets.
[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol can participate in various chemical reactions:
The mechanism of action for [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol involves its interaction with specific biological targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. The presence of the bromophenyl group may enhance binding affinity and specificity towards these targets, making it a candidate for further biological studies .
Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol has potential applications in various scientific fields:
This compound exemplifies the versatility of triazole derivatives in both synthetic chemistry and biological applications, highlighting its significance in ongoing research efforts.
CAS No.: 140631-27-2
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5